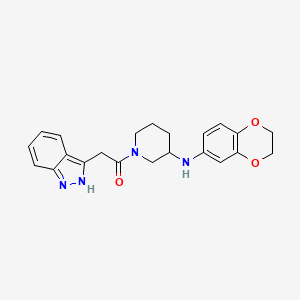

![molecular formula C25H20N4O2 B6025976 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their structure and the functional groups they carry. In general, triazines are stable compounds due to the absence of weak bonds except for the aromatic group and the C=N linkages .作用机制

Target of Action

Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .

Mode of Action

It’s known that triazine derivatives can interact with various biological targets, leading to a range of effects

Biochemical Pathways

Given the broad range of biological activities exhibited by triazine derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

The molecular docking results indicated that each drug has a high binding affinity for CYP51 proteins and forms unbound interactions and hydrogen bonds with their active residues and surrounding allosteric residues .

Result of Action

Triazine derivatives have been found to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

实验室实验的优点和局限性

The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has several advantages for lab experiments like its specificity for this compoundβ, its ability to cross the blood-brain barrier, and its low toxicity. However, the this compoundβ inhibitor has some limitations like its poor solubility in water, which can affect its bioavailability and its potential off-target effects.

未来方向

There are several future directions for the research on 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine. One of the potential directions is the development of more potent and selective this compoundβ inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compoundβ in other diseases like neurodegenerative disorders and cardiovascular diseases. Furthermore, the this compoundβ inhibitor can be used as a tool for studying the signaling pathways involved in various cellular processes.

合成方法

The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been described in several research articles. One of the commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,5-diphenyl-1,2,4-triazine in the presence of a catalyst like p-toluenesulfonic acid. The resulting intermediate is then reacted with 2,4-dichloro-5-methoxybenzaldehyde to obtain the final product.

科学研究应用

The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases like Alzheimer's disease, diabetes, cancer, and inflammatory disorders. Several studies have shown that the inhibition of this compoundβ activity can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. In addition, the this compoundβ inhibitor has been found to improve insulin sensitivity and glucose metabolism in diabetes patients. Furthermore, the this compoundβ inhibitor has been shown to have anti-tumor effects in various cancer types.

安全和危害

属性

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2/c1-30-21-14-13-19(15-22(21)31-2)20-16-29-25(26-20)27-23(17-9-5-3-6-10-17)24(28-29)18-11-7-4-8-12-18/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOOIFUNMISEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)

![7-ethyl-1H-indole-2,3-dione 3-[(4-oxo-1,3-thiazolidin-2-ylidene)hydrazone]](/img/structure/B6025902.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)

![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)

![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)